4,6-Bis(ethylsulfanyl)pyrimidin-2-amine
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Overview
Description
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3S2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethylsulfanyl groups attached to the 4th and 6th positions of the pyrimidine ring, and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce the ethylsulfanyl groups.
Oxidation: The methylsulfanyl groups are oxidized to form the desired ethylsulfanyl groups.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-ethylsulfanylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in the metabolic pathways of protozoan parasites.
Pathways Involved: It interferes with the biosynthesis of nucleic acids and proteins in the parasites, leading to their death.
Comparison with Similar Compounds
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4,6-Bis(methylsulfanyl)pyrimidin-2-amine, 4-(methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine.
Uniqueness: The presence of ethylsulfanyl groups instead of methylsulfanyl groups provides different chemical reactivity and biological activity.
Properties
CAS No. |
6310-01-6 |
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Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
4,6-bis(ethylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3S2/c1-3-12-6-5-7(13-4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
IEHTUUOMCXABRK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=NC(=N1)N)SCC |
Origin of Product |
United States |
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